[Dimethyl(2-phenylethyl)silyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[dimethyl(2-phenylethyl)silyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18OSi/c1-13(2,10-12)9-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLKSKKPSUFQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968328 | |
| Record name | [Dimethyl(2-phenylethyl)silyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-94-5 | |
| Record name | NSC96858 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [Dimethyl(2-phenylethyl)silyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Dimethyl 2 Phenylethyl Silyl Methanol Rearrangements and Reactivity
The Brook Rearrangement in α-Silyl Carbinols
The wikipedia.orgorganic-chemistry.org-Brook rearrangement is a hallmark reaction of α-silyl carbinols, involving the base-catalyzed intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org This process results in the isomerization of an α-silyl carbinol to the corresponding silyl ether. The primary driving force for this rearrangement is thermodynamic, stemming from the formation of a highly stable silicon-oxygen bond (bond energy ~120-130 kcal/mol) at the expense of a weaker silicon-carbon bond (~75-85 kcal/mol). illinois.edu The general mechanism begins with the deprotonation of the carbinol's hydroxyl group by a base, forming an alkoxide ion. This alkoxide then attacks the adjacent silicon center, leading to the silyl migration and the formation of a carbanion, which is subsequently protonated to yield the final silyl ether product. organic-chemistry.org
Kinetic studies of the Brook rearrangement reveal that the reaction typically follows pseudo-first-order kinetics, as the base catalyst is regenerated in the final protonation step. slideshare.net The rate of rearrangement is highly dependent on the substituents attached to both the silicon atom and the carbinol carbon. Electron-withdrawing groups on the carbon atom significantly accelerate the reaction by stabilizing the negative charge that develops on the carbon in the transition state and the resulting carbanion intermediate. organic-chemistry.orggelest.com
For [Dimethyl(2-phenylethyl)silyl]methanol, the phenylethyl group is not directly conjugated to the carbinol carbon, and thus its electronic effect is primarily inductive and weak. Therefore, its rearrangement rate is expected to be slower than that of carbinols bearing phenyl or other carbanion-stabilizing groups. The rate would be more comparable to that of simple trialkylsilyl carbinols. Kinetic data from related silyl carbinols highlight these substituent effects.
| α-Silyl Carbinol | Catalyst/Solvent | Temperature (°C) | Approximate Rate Constant (k, L·mol⁻¹·s⁻¹) |
|---|---|---|---|
| Triphenylsilyldiphenylcarbinol (Ph₃SiCPh₂OH) | Et₂NH / Me₂SO | 36 | 7.6 |
| Triphenylsilyl(methyl)phenylcarbinol (Ph₃SiCMePhOH) | Et₂NH / Me₂SO | 36 | 6.7 x 10⁻³ |
| Triphenylsilylphenylcarbinol (Ph₃SiCHPhOH) | Et₂NH / Me₂SO | 36 | 5.7 x 10⁻³ |
| Triphenylsilyldimethylcarbinol (Ph₃SiCMe₂OH) | Et₂NH / Me₂SO | 36 | Too slow to measure |
Data adapted from kinetic studies on related compounds. illinois.edu The rate for this compound is expected to be slow, similar to other trialkylsilyl carbinols without significant carbanion stabilization.
The stereochemistry of the Brook rearrangement has been thoroughly investigated and is a key feature of the mechanism. When the silicon atom is a chiral center, the migration occurs with retention of configuration . This outcome supports a mechanism involving front-side attack of the alkoxide on the silicon, rather than a dissociative process or a backside attack that would lead to inversion. wikipedia.orggelest.com
Conversely, if the carbinol carbon is a chiral center, the rearrangement typically proceeds with inversion of configuration . wikipedia.org This inversion is consistent with a concerted, intramolecular {S_N}2-like displacement at the carbon atom within a three-membered ring-like transition state, where the migrating silyl group acts as the incoming nucleophile and the original Si-C bond is broken. wikipedia.org While this is the general observation, the stereochemical fate at carbon can be influenced by the system's specific geometry and substituents.
The mechanism of the Brook rearrangement involves several key species. The reaction is initiated by the formation of an alkoxide ion following deprotonation of the alcohol. wikipedia.org This intermediate is in equilibrium with the starting material. The subsequent intramolecular migration of the silyl group proceeds through a highly ordered, cyclic transition state . illinois.edu This transition state is characterized by a pentacoordinate, hypervalent silicon atom and significant negative charge buildup on the carbinol carbon. wikipedia.orgillinois.edu Evidence for this ordered structure includes the large negative entropy of activation observed in kinetic studies. wikipedia.orgillinois.edu
Following the silyl migration, a carbanion intermediate is formed. organic-chemistry.org The stability of this carbanion is a critical factor influencing the reaction rate. gelest.com In cases like this compound, where the phenylethyl group does not offer significant resonance stabilization, the resulting carbanion is relatively high in energy. The final step is the rapid and generally irreversible protonation of this carbanion by the conjugate acid of the base or a molecule of the starting carbinol, which regenerates the alkoxide and continues the catalytic cycle. organic-chemistry.org
Base-Catalyzed Transformations of this compound
The primary base-catalyzed transformation of this compound is the Brook rearrangement to its isomeric silyl ether, [dimethyl(2-phenylethyl)silyl]oxymethyl ether. This reaction can be initiated by a wide variety of bases, including alkali metals (Na, K), organometallic reagents (RLi), metal hydrides (NaH), and amines (Et₂NH). illinois.edu The choice of base and its stoichiometry can influence the reaction pathway. With catalytic amounts of a weak base, the reaction proceeds cleanly to the thermodynamically favored silyl ether. organic-chemistry.org
When a stoichiometric amount of a strong base (like an organolithium reagent) is used, the intermediate carbanion can be trapped by other electrophiles instead of a proton. organic-chemistry.org This allows for tandem reactions where the silyl migration is the first step in a more complex synthetic sequence, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the original carbinol carbon. gelest.comnih.gov
Examination of Transient Organosilicon Species (e.g., Silenes) Generated from Related Silyl Carbinols
While the Brook rearrangement is the primary pathway for α-silyl carbinols under basic conditions, related silyl carbinols can be precursors to transient organosilicon species like silenes (compounds with a silicon-carbon double bond) under different conditions, typically thermal or photochemical. For example, the pyrolysis of certain silylcarbinol derivatives can lead to the elimination of a small molecule and the formation of a silene. These highly reactive species are typically trapped in situ by suitable reagents. Although not a direct product from the base-catalyzed rearrangement of this compound, understanding these alternative pathways is crucial for a complete picture of silyl carbinol reactivity.
Elucidation of Solvent Effects on Reaction Mechanisms and Chemoselectivity
Solvent polarity plays a crucial role in the mechanism and rate of the Brook rearrangement. gelest.comwikipedia.org Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), are known to accelerate the rearrangement. organic-chemistry.orgillinois.edu This acceleration is attributed to several factors. Polar solvents can effectively solvate the counter-cation of the alkoxide intermediate, leading to a "naked," more nucleophilic oxygen anion that can more readily attack the silicon center. organic-chemistry.orgresearchgate.net Furthermore, polar solvents can stabilize the charge separation that develops in the polar transition state, thereby lowering the activation energy of the reaction. ajpojournals.orgresearchgate.net
In contrast, nonpolar solvents generally result in slower reaction rates. The choice of solvent can also influence the position of the equilibrium between the alkoxide and the carbanion, especially when strong bases are used. organic-chemistry.org By destabilizing the alkoxide through weaker ion-pairing, polar solvents can shift the equilibrium toward the carbanion, favoring the forward Brook rearrangement. organic-chemistry.org
Advanced Spectroscopic and Analytical Characterization of Dimethyl 2 Phenylethyl Silyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons in the [Dimethyl(2-phenylethyl)silyl]methanol molecule. Analysis of chemical shifts (δ), integration, and spin-spin coupling constants (J) would be necessary for full structural confirmation.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and their respective chemical environments. This technique would be essential to confirm the carbon skeleton of this compound.
²⁹Si NMR Spectroscopic Analysis
Silicon-29 NMR (²⁹Si NMR) is a specialized technique that would provide direct information about the silicon atom in the molecule. The chemical shift of the silicon nucleus is highly sensitive to its electronic environment and the nature of the substituents attached to it, offering valuable structural insight.
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for determining the molecular weight of a compound, elucidating its structure through fragmentation analysis, and identifying impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to separate this compound from any volatile impurities and to obtain its mass spectrum. The resulting fragmentation pattern would serve as a molecular fingerprint.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It would allow for the accurate determination of the molecular weight of this compound by generating intact molecular ions, such as [M+H]⁺ or [M+Na]⁺.
Infrared (IR) Spectroscopic Analysis of Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound, providing valuable insights into its key functional groups. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds. The most prominent of these are associated with the silanol (B1196071) (Si-OH) group and the various carbon-silicon and carbon-hydrogen bonds within the molecule.
The silanol group gives rise to several characteristic vibrations. The O-H stretching vibration (νOH) of a free, non-hydrogen-bonded silanol typically appears as a sharp, distinct band around 3690 cm⁻¹. gelest.com This is at a significantly higher frequency than the corresponding C-OH stretching band, which aids in its identification. gelest.com In condensed phases (liquid or solid), hydrogen bonding can cause this band to broaden and shift to lower wavenumbers.
Another key vibrational mode is the Si-O-H bending, or deformation, vibration (δSiOH). For free silanol groups, this mode is often observed in the 800-840 cm⁻¹ region. acs.orgnih.gov However, its position can be influenced by coupling with other vibrations, such as methyl rocking modes, and can shift significantly upon hydrogen bond formation, moving into the 1000-1200 cm⁻¹ range. nih.gov
The Si-O stretching vibration (νSi-O) associated with the silanol group is also a diagnostically important feature, typically found in the 950-810 cm⁻¹ range. gelest.com Specifically, for isolated silanol groups, this stretching mode is often cited as appearing near 980 cm⁻¹. acs.org
The molecule also exhibits vibrations characteristic of its alkyl and aryl moieties. The Si-C stretching vibrations and CH₃ rocking modes associated with the dimethylsilyl group are expected in the fingerprint region. The phenylethyl group will show characteristic C-H stretching vibrations for both aromatic and aliphatic protons, as well as aromatic C=C stretching bands.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes |
| O-H Stretch (νOH) | Silanol (Si-O-H) | ~3690 | Sharp band for free silanol; broadens and shifts to lower frequency with hydrogen bonding. gelest.comrsc.org |
| Si-O-H Bend (δSiOH) | Silanol (Si-O-H) | 800 - 840 | For free silanols. Can shift to 1000-1200 cm⁻¹ in hydrogen-bonded systems. acs.orgnih.gov |
| Si-O Stretch (νSi-O) | Silanol (Si-O-H) | 950 - 810 | Often a broad and strong absorption. gelest.com |
| C-H Stretch (Aromatic) | Phenyl Group | 3100 - 3000 | Characteristic of sp² C-H bonds. |
| C-H Stretch (Aliphatic) | Methyl, Ethyl Groups | 3000 - 2850 | Characteristic of sp³ C-H bonds. |
| C=C Stretch (Aromatic) | Phenyl Group | 1600 - 1450 | A series of bands indicating the aromatic ring. |
| Si-C Stretch | Dimethylsilyl Group | 1250 - 1200, 800-670 | Associated with Si-CH₃ and Si-CH₂ bonds. researchgate.net |
Chromatographic Techniques for Purity Assessment and Separation Science
Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or degradation products. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with the choice depending on the specific analytical requirements.
HPLC is a robust technique for the analysis of organosilicon compounds, including silanols. rsc.orgnih.gov For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and suitable methodology. rsc.orglibretexts.org
In RP-HPLC, a non-polar stationary phase, typically silica (B1680970) modified with C8 or C18 hydrocarbon chains, is used in the column. libretexts.org The mobile phase is a polar solvent mixture, commonly water and a miscible organic solvent such as acetonitrile (B52724) or methanol (B129727). rsc.org The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. More polar compounds have a greater affinity for the polar mobile phase and elute faster, while less polar compounds are retained longer by the non-polar stationary phase. libretexts.org
For the purity assessment of this compound, a gradient elution method, where the composition of the mobile phase is changed over time, is often employed. This allows for the effective separation of the main compound from both more polar impurities (e.g., hydrolysis byproducts) and less polar impurities (e.g., unreacted starting materials or siloxane dimers). Detection can be achieved using a UV detector, leveraging the absorbance of the phenyl group, or a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are well-suited for analytes lacking a strong chromophore. thermofisher.com
A typical HPLC setup for the analysis of this compound is outlined below.
| Parameter | Typical Condition | Purpose |
| Mode | Reversed-Phase (RP-HPLC) rsc.orglibretexts.org | Separates based on polarity. |
| Stationary Phase | C18 or C8 bonded silica, 3-5 µm particle size | Provides a non-polar surface for analyte interaction. |
| Column Dimensions | 4.6 mm internal diameter, 150-250 mm length | Standard analytical column dimensions. libretexts.org |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol rsc.org | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency. |
| Detector | UV (at ~254 nm), CAD, or ELSD thermofisher.com | Detects the compound as it elutes from the column. |
| Injection Volume | 5 - 20 µL | The volume of the sample introduced into the system. |
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. phenomenex.com While some organosilanes are sufficiently volatile for direct GC analysis, compounds containing active hydrogen atoms, such as the silanol group in this compound, can exhibit poor chromatographic behavior. nih.govresearchgate.netresearch-solution.com This is due to their tendency to form hydrogen bonds, leading to peak tailing and potential adsorption on the GC column. research-solution.com
To overcome these issues, derivatization is employed. Silylation is the most common derivatization technique for this purpose, where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) or a similar alkylsilyl group. research-solution.comchromtech.com This process increases the volatility and thermal stability of the analyte while reducing its polarity. chromtech.com Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). damascusuniversity.edu.sy
The resulting trimethylsilyl ether of this compound is more amenable to GC analysis. The separation is typically performed on a non-polar or low-polarity capillary column, such as one coated with a dimethylpolysiloxane or a 5% phenyl-substituted polysiloxane stationary phase. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For structural confirmation and identification of impurities, a mass spectrometer (MS) is coupled with the GC. nih.gov
The table below summarizes typical GC conditions for analyzing the silylated derivative of this compound.
| Parameter | Typical Condition | Purpose |
| Derivatization | Silylation with BSTFA or MSTFA damascusuniversity.edu.sy | Increases volatility and thermal stability, reduces polarity. research-solution.comchromtech.com |
| Column | Capillary column (e.g., DB-5, HP-5ms), 30m x 0.25mm silicones.eu | Provides high-resolution separation. |
| Stationary Phase | Polydimethylsiloxane with 5% phenyl substitution | Low-polarity phase suitable for a wide range of organic compounds. |
| Carrier Gas | Helium or Hydrogen silicones.eu | Transports the analyte through the column. |
| Injector Temp. | 250 - 300 °C silicones.eu | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 50°C to 280°C at 10°C/min) | Separates compounds based on their boiling points and column interactions. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the analyte; MS provides structural information. |
Utilization of Chiral Silylating Reagents for Stereochemical Assignment by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the absolute stereochemistry of chiral molecules, particularly alcohols. acs.org A powerful approach involves the use of chiral derivatizing agents (CDAs) to convert a pair of enantiomers into a pair of diastereomers. These diastereomers possess distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification. researchgate.netresearchgate.net
In the context of chiral alcohols, chiral silylating reagents have emerged as effective CDAs. acs.orgresearchgate.net This method is advantageous for alcohols that may be incompatible with ester-based derivatization methodologies, such as the widely used Mosher's acid method. acs.org The reaction involves derivatizing the chiral alcohol with a chiral silylating reagent to form diastereomeric siloxane (silyl ether) products. researchgate.net
The principle relies on the fact that the chiral environment of the silylating reagent interacts differently with the two enantiomers of the alcohol. This results in the formation of two diastereomers which are no longer mirror images. In the NMR spectrometer's magnetic field, the protons (and other NMR-active nuclei) in each diastereomer experience slightly different magnetic environments. This difference in the magnetic environment leads to a dispersion of chemical shifts (Δδ), making the signals for the two diastereomers distinguishable in the ¹H NMR spectrum. researchgate.netresearchgate.net
By integrating the distinct signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original alcohol sample can be determined. Furthermore, by comparing the NMR spectra of the derivatized alcohol to established models or to derivatives of known standards, the absolute configuration (R or S) of the alcohol can often be assigned. acs.org The magnitude of the chemical shift differences (Δδ) between the diastereomeric signals is a key factor in the success of this method, with larger differences allowing for more accurate analysis.
Several types of chiral silylating reagents have been developed for this purpose. These reagents are typically prepared in high yield and can be used on a microscale. acs.org The choice of reagent can influence the degree of spectral separation observed for the resulting diastereomers.
Theoretical and Computational Studies on Dimethyl 2 Phenylethyl Silyl Methanol Chemistry
Quantum Chemical Approaches to Reaction Mechanism Elucidation
Quantum chemical methods are fundamental to elucidating the intricate details of reaction pathways. For a molecule like [Dimethyl(2-phenylethyl)silyl]methanol, these approaches could provide invaluable information about its reactivity.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. DFT calculations could be employed to investigate various potential reactions involving this compound. For instance, the mechanism of its oxidation, rearrangement, or participation in coupling reactions could be mapped out. Such studies would involve locating the reactant and product structures, as well as the transition states connecting them on the potential energy surface. The calculated activation barriers would offer insights into the feasibility and kinetics of these reactions. However, no specific DFT investigations on this compound have been reported in the scientific literature to date.
High-Level Ab Initio Methods (e.g., MP2, CCSD(T))
For a more precise understanding of the energetics of reactions involving this compound, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) would be highly valuable. These methods, while computationally more demanding, provide a more accurate description of electron correlation effects, which can be crucial for determining reaction energies and barrier heights. A benchmark study using these methods on key reaction steps could validate the results obtained from DFT calculations. At present, the literature lacks any such high-level ab initio studies focused on this specific silyl (B83357) carbinol.
Modeling of Transition States and Intermediate Species in Silyl Carbinol Transformations
The fleeting nature of transition states and reactive intermediates makes their experimental characterization challenging. Computational modeling is a powerful tool to determine the geometries and energies of these transient species. For transformations involving this compound, such as a Peterson olefination or a Brook rearrangement, computational methods could precisely define the structure of the key transition states and intermediates. This would allow for a detailed analysis of the bonding changes that occur throughout the reaction, providing a deeper understanding of the reaction mechanism. As of now, there are no published computational studies that model the transition states and intermediates in transformations of this compound.
Computational Analysis of Conformational Preferences and Stereoelectronic Effects
The three-dimensional structure of a molecule plays a critical role in its reactivity. This compound possesses several rotatable bonds, leading to a complex conformational landscape. A computational conformational analysis could identify the low-energy conformers and the energy barriers between them. Furthermore, such an analysis would shed light on the stereoelectronic effects at play. Stereoelectronic effects, which involve the spatial arrangement of orbitals, can significantly influence the stability and reactivity of different conformers. For instance, interactions between the orbitals of the silicon atom and the adjacent oxygen or phenyl group could favor specific conformations and dictate the stereochemical outcome of reactions. A detailed computational study is needed to explore the conformational preferences and stereoelectronic effects in this compound, as this information is currently unavailable.
Synthetic Utility and Applications of Dimethyl 2 Phenylethyl Silyl Methanol in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate
Precursor in Cascade Reactions and Multicomponent Transformations
Currently, there is a lack of specific documented evidence in readily available scientific literature detailing the role of [Dimethyl(2-phenylethyl)silyl]methanol as a precursor in cascade reactions or multicomponent transformations. While silyl (B83357) compounds, in general, can participate in such reactions, specific studies involving this particular methanol (B129727) derivative are not prominently reported. Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single step, are powerful tools in organic synthesis. The potential for this compound to be utilized in these areas would depend on the reactivity of its silyl and hydroxyl moieties, but specific examples remain to be published.
Building Block for the Construction of Carbon-Silicon Bonds
The construction of carbon-silicon (C-Si) bonds is a fundamental process in organosilicon chemistry. wikipedia.orgwikipedia.org Typically, this is achieved through methods such as the reaction of organometallic reagents (e.g., Grignard or organolithium compounds) with silicon halides. nsf.govnih.gov While this compound contains a pre-existing C-Si bond within its structure, its direct application as a building block to form new carbon-silicon bonds is not a primary focus in existing literature. More commonly, compounds like chlorosilanes are used as electrophilic silicon sources to react with carbon nucleophiles. kuet.ac.bd The reactivity of the silicon atom in this compound is not tailored for facile reaction with carbon-based reagents to extend the silicon-containing framework.
Strategies for Hydroxyl Group Protection via Silyl Ether Formation
The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. uwindsor.camasterorganicchemistry.com Silyl ethers are one of the most widely used protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal. libretexts.orgresearchgate.net The general method for forming a silyl ether involves the reaction of an alcohol with a silyl halide, often in the presence of a base like triethylamine (B128534) or imidazole (B134444) to neutralize the resulting hydrohalic acid. libretexts.org
While there is extensive literature on various silylating agents, specific detailed research findings on the use of this compound itself as a protecting group are not available. The compound itself is a silyl alcohol; to act as a protecting group, it would first need to be converted into a reactive silyl halide or triflate. The resulting dimethyl(2-phenylethyl)silyl ether would then protect a target alcohol. The stability and cleavage conditions of such a protecting group would be influenced by the electronic and steric effects of the dimethyl and 2-phenylethyl substituents on the silicon atom.
Interactive Data Table: Common Silyl Ether Protecting Groups
| Protecting Group | Abbreviation | Common Reagent for Introduction | Relative Stability |
| Trimethylsilyl (B98337) | TMS | Trimethylsilyl chloride (TMSCl) | Low |
| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | Moderate |
| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | High |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Very High |
| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Very High |
Development of Novel Silyl Alcohol-Derived Reagents
Reagents for Phosphorylating Agents in Nucleic Acid Synthesis
The synthesis of nucleic acids relies on the precise and efficient formation of phosphodiester bonds. This often involves the use of specialized phosphorylating agents and protecting group strategies for the hydroxyl groups of the nucleosides. While various silyl ethers have been employed as protecting groups in this context, there is no specific information available in the searched literature detailing the development or use of reagents derived from this compound as phosphorylating agents in nucleic acid synthesis.
Utilization in Chiral Auxiliary Design
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereoselective transformation, the auxiliary is removed. researchgate.netwilliams.edu A wide variety of chiral molecules have been developed and utilized as auxiliaries, including certain chiral alcohols. wikipedia.org
However, there is no readily available research that describes the specific design or application of this compound as a chiral auxiliary. For this compound to function as a chiral auxiliary, it would need to be resolved into its enantiomers, as the silicon atom is not inherently chiral in this structure. The phenylethyl group contains a chiral center if it is, for example, a (1-phenylethyl) group, but the name provided, (2-phenylethyl), does not imply a chiral center. Assuming a chiral variant, its effectiveness would depend on its ability to induce facial selectivity in reactions of a covalently attached substrate. Without specific studies, any potential role in this area remains speculative.
Integration into Advanced Material Precursors
The bifunctional nature of this compound, featuring a reactive hydroxyl group and a sterically significant organosilyl group, makes it a promising candidate as a precursor for advanced materials. The hydroxyl group can participate in various polymerization and grafting reactions, while the dimethyl(2-phenylethyl)silyl group can influence the physical, mechanical, and surface properties of the resulting material.
Organosilicon polymers, particularly polysiloxanes, are known for their thermal stability, flexibility, and low toxicity. wiley-vch.descienceinfo.com The synthesis of these polymers often involves the polycondensation of silanols (R₃SiOH) or the ring-opening polymerization of cyclosiloxanes. wiley-vch.de this compound, with its hydroxymethyl group, can be envisioned as a monomer or a chain-terminating agent in the synthesis of novel organosilicon polymers.
In the context of hybrid materials, which combine the properties of both organic and inorganic components, this compound could serve as a valuable building block. researchgate.net The organic 2-phenylethyl group and the inorganic siloxane linkage that would be formed can create materials with tailored properties, such as improved thermal stability or specific surface characteristics. researchgate.net The sol-gel process, a common method for preparing hybrid materials, often utilizes silicon-based precursors that can be co-condensed with other metal alkoxides. mdpi.com
Potential Polymerization Pathways:
The primary route for integrating this compound into a polymer backbone would be through the reaction of its hydroxyl group. For instance, it could undergo self-condensation under appropriate conditions to form a polyether with pendant dimethyl(2-phenylethyl)silyl groups. More likely, it would be used as a co-monomer with other diols or as a functional component in existing polymer systems.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Role of this compound | Expected Influence of the Silyl Group |
| Polysiloxanes | As a comonomer or end-capping agent after conversion of the hydroxymethyl group to a reactive silanol (B1196071). | Enhanced thermal stability, altered solubility, and modified surface energy. |
| Polyethers/Polyesters | As a diol substitute (if dimerized) or as a monofunctional chain terminator. | Introduction of silicon content, leading to improved flexibility and gas permeability. |
| Hybrid Organic-Inorganic Polymers | As a precursor in sol-gel processes, co-condensing with alkoxysilanes. | Creation of a nanostructured material with both organic and inorganic domains. |
The modification of surfaces with organosilanes is a widely used technique to alter their chemical and physical properties, such as wettability, adhesion, and biocompatibility. gelest.commanchester.ac.uk This process typically involves the reaction of a silane (B1218182) with hydroxyl groups present on the surface of a substrate, such as silica (B1680970), glass, or metal oxides, to form stable siloxane bonds (Si-O-substrate). ethz.chgelest.com
This compound could be employed in surface functionalization in a multi-step process. The hydroxyl group offers a reactive handle for further chemical transformations. For example, it could be reacted with a molecule containing a leaving group to tether other functional moieties to the surface. Alternatively, the hydroxymethyl group itself can impart a degree of hydrophilicity to a surface.
Mechanism of Surface Grafting:
The grafting of this compound onto a hydroxylated surface would likely proceed through the activation of the silicon center, potentially after conversion of the hydroxymethyl group to a more reactive species like a chlorosilane or an alkoxysilane. However, direct condensation of the analogous silanol with surface hydroxyls is also a feasible pathway. The general reactivity for surface modification with silanes often follows the order: Si-NR₂ > Si-Cl > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃. gelest.com
Table 2: Potential Applications in Surface Functionalization
| Substrate | Purpose of Functionalization | Potential Advantage of Using this compound |
| Silica Nanoparticles | To improve dispersion in organic polymers and act as reinforcing fillers. | The phenylethyl group can enhance compatibility with aromatic polymer matrices. |
| Glass Surfaces | To create hydrophobic or specialized coatings. | The bulky organic group can create a water-repellent surface. |
| Metal Oxide Surfaces | To improve adhesion to polymer coatings or to create biocompatible surfaces. | The hydroxyl group can be further functionalized with bioactive molecules. |
While direct experimental data for this compound is scarce, its chemical structure strongly suggests its potential as a valuable precursor in the development of advanced organosilicon polymers, hybrid materials, and functionalized surfaces. Further research into the reactivity and properties of this compound is warranted to fully explore its synthetic utility in materials science.
Future Directions and Interdisciplinary Research Opportunities in Dimethyl 2 Phenylethyl Silyl Methanol Chemistry
Development of Novel Catalytic Systems for Silyl (B83357) Alcohol Transformations
The transformation of silyl alcohols, including [Dimethyl(2-phenylethyl)silyl]methanol, is a cornerstone for synthesizing more complex organosilicon compounds. While silylation is a common method for protecting alcohol groups, the development of advanced catalytic systems is crucial for expanding the synthetic utility of silyl carbinols. bohrium.comresearchgate.net Future research will likely focus on creating more efficient, selective, and environmentally benign catalysts.
Key areas for development include:
Green Catalysis : There is a growing need for catalytic systems that operate under mild, ambient conditions. bohrium.comresearchgate.net Research into metal-free organocatalysts, such as N-heterocyclic olefins (NHOs) and proazaphosphatranes, for dehydrogenative silylation or hydrosilylation of carbonyls represents a promising avenue. organic-chemistry.org The use of inexpensive and non-toxic catalysts, like iodine or even sodium hydroxide (B78521) for cross-dehydrogenative coupling, aligns with the principles of green chemistry. organic-chemistry.org
Heterogeneous Catalysis : The development of magnetically separable and reusable heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide (Au/TiO2) or iron-zinc based metal-organic frameworks, offers significant advantages in terms of catalyst recovery and process sustainability. researchgate.net These systems can facilitate solvent-free reactions for the synthesis of silyl ethers. researchgate.net
Novel Activation Strategies : Exploring new ways to activate silylating agents is a continuous effort. bohrium.com This includes the use of Lewis acids like tris(pentafluorophenyl)borane (B72294) [B(C6F5)3] for dehydrogenative silylation with hydrosilanes or transition metal complexes based on rhodium and nickel for various coupling reactions. organic-chemistry.orgresearchgate.netacs.org The goal is to develop systems that are tolerant of a wide range of functional groups and can be applied to structurally diverse silyl alcohols.
| Catalyst System | Transformation Type | Key Research Findings |
|---|---|---|
| N-methylimidazole / Iodine | Silylation of alcohols | Significantly accelerates the silylation of primary, secondary, and tertiary alcohols with silyl chlorides. organic-chemistry.org |
| Tris(pentafluorophenyl)borane [B(C6F5)3] | Dehydrogenative silylation | Effectively catalyzes the reaction of various silanes with alcohols under mild conditions. organic-chemistry.org |
| Rhodium Complexes | Dehydrogenative Si-O coupling | Enables stereocontrolled synthesis of alkoxysilanes from dihydrosilanes and alcohols. organic-chemistry.org |
| N-Heterocyclic Olefins (NHOs) | Dehydrogenative silylation | Act as efficient organocatalysts, promoting direct silylation under metal-free conditions. organic-chemistry.org |
| Au/TiO2 | Silylation with disilanes | Provides a heterogeneous catalytic route for the protection of primary and secondary alcohols. researchgate.net |
Exploration of Biological and Bio-Inspired Chemical Applications, excluding clinical or toxicological profiles
The incorporation of silicon into organic molecules can profoundly alter their physicochemical properties, offering unique opportunities for biological and bio-inspired applications. nih.gov While carbon-silicon bonds are not found in nature, the field of bioorganosilicon chemistry is expanding, leveraging the distinct characteristics of silicon to design novel functional molecules. wikipedia.org
Future research directions in this interdisciplinary area include:
Biocatalysis and Enzyme Engineering : A significant frontier is the use of enzymes to forge silicon-carbon bonds, a process not known in nature. nih.gov Directed evolution of enzymes, such as methyltransferases or those capable of carbene insertion into Si-H bonds, could lead to milder, more sustainable methods for producing chiral and functionalized organosilicon compounds like silyl carbinols. nih.gov
Sila-Analogs of Bioactive Molecules : Replacing a specific carbon atom with silicon (a "sila-substitution") in a biologically relevant molecule can modulate its properties. For instance, the silanol (B1196071) group (Si-OH) is a stronger hydrogen bond donor compared to its carbinol counterpart (C-OH), which can lead to improved biochemical potency in molecules where hydrogen bonding is critical. rsc.org Research into silicon-containing analogues of natural products, such as combretastatin, has shown that the silyl linker can maintain or enhance biological activity profiles. rsc.org
Functional Probes and Materials : The stability of silyl groups can be tuned, making them useful for a range of applications, including imaging agents and prodrugs. researchgate.net The unique properties of silyl ethers and other organosilicon motifs can be harnessed to create bio-inspired materials. researchgate.netresearchgate.net For example, the introduction of a bulky silyl group can enhance the hydrolytic stability of molecules, a desirable feature in designing robust chemical biology tools or biomaterials. chemrxiv.org
Advancements in Asymmetric Synthesis Utilizing Silyl Carbinol Motifs
The creation of chiral molecules with stereogenic centers is a fundamental goal in modern chemistry. Access to enantiopure organosilanes, including those with chiral silicon centers (Si-stereogenic), is crucial for applications in materials science and medicinal chemistry. nih.gov Silyl carbinol motifs are central to several emerging strategies in asymmetric synthesis.
Future advancements are anticipated in the following areas:
Organocatalytic Desymmetrization : A powerful strategy involves the enantioselective desymmetrization of prochiral substrates. Recent breakthroughs have utilized chiral organocatalysts, such as imidodiphosphorimidates (IDPi) and imidazole-containing catalysts, for the desymmetrization of prochiral bis(methallyl)silanes and silanediols. nih.govnih.govacs.org These metal-free methods can produce Si-stereogenic silyl ethers and siloxanols in high yields and excellent enantioselectivity (up to 98:2 er). nih.govacs.org
Catalytic Enantioselective Silylation : Moving beyond simple protection, silylation reactions are being transformed into powerful enantioselective processes. nih.gov This includes the kinetic resolution of racemic alcohols and the desymmetrization of meso-diols, enabling the selective functionalization of specific hydroxyl groups in polyol structures. nih.gov The development of highly potent organocatalysts that can operate at very low loadings (parts per million levels) is a key goal. researchgate.net
Synthesis of Si-Stereogenic Silacycles : Strong Brønsted acid catalysis has been shown to facilitate the enantioselective cyclization of bis(methallyl)silanes, yielding enantioenriched Si-stereogenic silacycles. researchgate.net Understanding the reaction mechanism, including the role of additives like acetic acid in promoting catalyst turnover, is crucial for optimizing these transformations. researchgate.net
| Synthetic Method | Catalyst Type | Substrate Class | Chiral Product | Key Feature |
|---|---|---|---|---|
| Desymmetrizing C-C bond formation | Imidodiphosphorimidate (IDPi) Organocatalyst | Symmetrical bis(methallyl)silanes | Si-stereogenic silyl ethers | Atom-economic reaction creating a new C-C bond and a chiral silicon center. nih.gov |
| Desymmetrization by silylation | Chiral Imidazole (B134444) Organocatalyst | Prochiral silanediols | Si-stereogenic siloxanols | Metal-free synthesis with high enantioselectivity (up to 98:2 er) via H-bonding interactions. nih.govacs.org |
| Enantioselective Cyclization | Confined Brønsted Acid Organocatalyst | Bis(methallyl)silanes | Si-stereogenic silacycles | High enantioselectivity achieved by protonation as the enantioselectivity-determining step. researchgate.net |
| Enantioselective Silylation | Organocatalysts | Racemic alcohols, meso-diols | Chiral silyl ethers | Transforms a protection strategy into a powerful method for asymmetric synthesis. nih.gov |
Synergistic Integration of Experimental and Computational Research Paradigms
The synergy between experimental synthesis and computational modeling is accelerating progress in organosilicon chemistry. nih.gov Theoretical calculations provide deep mechanistic insights that are often difficult to obtain through experiments alone, while experimental results validate and refine computational models. google.comresearchgate.net This integrated approach is essential for the rational design of new catalysts, materials, and reaction pathways involving compounds like this compound.
Future opportunities lie in:
Mechanism Elucidation : Computational studies, particularly using Density Functional Theory (DFT), are invaluable for mapping reaction energy surfaces, identifying transition states, and understanding the non-covalent interactions that govern reactivity and selectivity. researchgate.netrsc.org For example, calculations can reveal the role of dispersion forces in silylation reactions or explain the origin of enantioselectivity in asymmetric catalysis by modeling catalyst-substrate interactions. researchgate.netrsc.org
Predictive Modeling : As computational methods become more powerful, they can be used to predict the reactivity of novel organosilicon compounds and to screen potential catalysts in silico before undertaking extensive experimental work. acs.orguhmreactiondynamics.org This can significantly shorten the discovery and development cycle for new chemical transformations.
Rational Catalyst Design : By understanding the electronic and steric factors that control a catalytic cycle, computational chemistry can guide the design of next-generation catalysts with enhanced activity and selectivity. nih.gov This approach allows for the targeted modification of ligand scaffolds or catalyst structures to achieve desired outcomes, moving from trial-and-error discovery to rational design.
The integration of experimental and computational approaches provides a powerful paradigm for exploring the complex chemistry of silyl alcohols. researchgate.net This synergy will be instrumental in overcoming existing challenges and unlocking the full potential of organosilicon compounds in a wide range of scientific disciplines. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
